molecular formula C14H15FN2O4S2 B15280721 4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride CAS No. 21316-00-7

4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride

Cat. No.: B15280721
CAS No.: 21316-00-7
M. Wt: 358.4 g/mol
InChI Key: VAICXSJDZFJJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

21316-00-7

Molecular Formula

C14H15FN2O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-5-7-14(8-6-13)23(20,21)17-10-9-11-1-3-12(16)4-2-11/h1-8,17H,9-10,16H2

InChI Key

VAICXSJDZFJJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves multiple steps. One common method includes the reaction of 4-aminophenethylamine with sulfonyl chloride derivatives under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels .

Chemical Reactions Analysis

4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 2a (4-(2-Oxo-2-(prop-2-yn-1-yl(4-sulfamoylphenethyl)amino)ethyl)benzenesulfonyl fluoride)
  • Key Features : Propargyl group, sulfamoylphenethyl chain.
  • Synthesis : HATU/DIPEA-mediated coupling in DMF, 42% yield .
Compound 2l (4-(2-((3-Methoxybenzyl)(prop-2-yn-1-yl)amino)-2-oxoethyl)benzenesulfonyl fluoride)
  • Key Features : 3-Methoxybenzyl substituent.
  • Synthesis : Higher yield (66%) due to electron-donating methoxy group enhancing reaction efficiency .
  • Differentiation: The methoxy group increases lipophilicity (XLogP3 ~2.5) and alters target selectivity compared to the hydrophilic 4-aminophenyl group in the target compound .

Sulfonyl Fluorides with Benzylamino Substituents

Compound 18 (4-(2-(Benzylamino)-2-oxoethyl)benzenesulfonyl fluoride)
  • Molecular Weight : ~325 g/mol (estimated).
  • Features: Benzylamino group.
  • Reactivity: Lower hydrogen-bond donor count (1 vs. 2 in the target compound), reducing polar interactions .
Compound 19 (4-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride)
  • Features : 4-Methoxybenzyl group.
  • Impact : Methoxy group enhances stability but reduces nucleophilic reactivity compared to the target compound’s primary amine .
Compound 20 (4-(2-((4-Nitrobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride)
  • Features : 4-Nitrobenzyl group.
  • Differentiation: Electron-withdrawing nitro group decreases basicity and may hinder covalent binding compared to the electron-rich 4-aminophenyl group .

AEBSF (4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride)

  • CAS No.: 30827-99-7
  • Molecular Formula: C₈H₁₀FNO₂S·HCl
  • Molecular Weight : 239.7 g/mol
  • Key Use : Serine protease inhibitor.
  • Comparison: Simpler structure with a single sulfonyl fluoride and primary amine. Lacks the sulfamoyl bridge and aromatic 4-aminophenyl group, reducing steric bulk and hydrogen-bonding capacity .

Structural and Functional Analysis

Reactivity and Stability

  • Sulfonyl Fluoride Reactivity: All compounds share the sulfur(VI) fluoride warhead, enabling covalent binding to serine residues. However, electron-donating groups (e.g., 4-amino in the target compound) enhance stability in aqueous environments compared to nitro or methoxy substituents .
  • Hydrogen-Bonding Capacity: The target compound’s dual hydrogen-bond donors (NH₂ and SO₂NH) offer superior target engagement compared to AEBSF or methoxy-substituted analogs .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) H-Bond Donors
Target Compound 358.4 1.9 123 2
Compound 2a ~450 ~2.0 ~110 3
Compound 18 ~325 ~1.5 ~95 1
AEBSF 239.7 0.8 75 2

Biological Activity

4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride, commonly known as AEBSF, is a sulfonyl fluoride compound recognized for its significant biological activity, particularly as a protease inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential applications in research and clinical settings.

  • Chemical Formula : C14H15FN2O4S2
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 21316-00-7
  • Melting Point : 183-191 °C
  • Solubility : Soluble in water (50 mg/mL) .

AEBSF acts primarily as a serine protease inhibitor. It irreversibly modifies the active site serine residue of serine proteases, thereby inhibiting their enzymatic activity. This mechanism is crucial for various applications in biochemical research, particularly in studies involving protein degradation and modification.

Applications

  • Protease Inhibition : AEBSF is widely used to prevent the degradation of proteins in biological samples. It is particularly effective in preserving acylated ghrelin levels in plasma samples.
  • Cell Lysis : The compound is utilized in NP-40 lysis buffers, facilitating the preparation of cell lysates for various analyses.
  • Snake Venom Research : AEBSF serves as an inhibitor in studies examining the role of snake venom serine proteinases (SVSPs) in fibrinogen-clotting activity .

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that AEBSF effectively inhibited snake venom serine proteinases, showcasing its potential in understanding the biochemical pathways involved in venom-induced coagulopathy. The results indicated a significant reduction in fibrinogen-clotting activity when AEBSF was applied to plasma samples treated with SVSPs .

Case Study 2: Preservation of Acylated Ghrelin

In a clinical setting, AEBSF was employed to stabilize acylated ghrelin levels during sample processing. The study showed that samples treated with AEBSF maintained higher levels of acylated ghrelin compared to untreated controls, emphasizing its utility in metabolic studies .

Comparative Efficacy with Other Inhibitors

The following table summarizes the efficacy of AEBSF compared to other common protease inhibitors:

InhibitorTypeEfficacyNotes
AEBSFSerine ProteaseHighEffective against SVSPs
PMSFSerine ProteaseModerateLess stable than AEBSF
LeupeptinCysteine ProteaseLowSpecific for cysteine proteases
AprotininSerine ProteaseModerateBroad-spectrum but less specific

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.